molecular formula C14H14N2O4S B13168479 6-Cyclopropyl-5-(ethoxycarbonyl)-4-methyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid

6-Cyclopropyl-5-(ethoxycarbonyl)-4-methyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid

Cat. No.: B13168479
M. Wt: 306.34 g/mol
InChI Key: JOAKFMXHGXJHQR-UHFFFAOYSA-N
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Description

6-Cyclopropyl-5-(ethoxycarbonyl)-4-methyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the thiazolo[5,4-b]pyridine family. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopropyl-5-(ethoxycarbonyl)-4-methyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid typically involves the annulation of a thiazole ring to a pyridine core. This can be achieved through various synthetic routes, including multicomponent reactions and condensation reactions . One common method involves the Knoevenagel condensation of thiazolidinone with aldehydes, followed by subsequent cyclization to form the thiazolo[5,4-b]pyridine scaffold .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance reaction efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

6-Cyclopropyl-5-(ethoxycarbonyl)-4-methyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

6-Cyclopropyl-5-(ethoxycarbonyl)-4-methyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-5-(ethoxycarbonyl)-4-methyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it may act as an inhibitor of histamine H3 receptors or PI3Kα, thereby modulating various physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Cyclopropyl-5-(ethoxycarbonyl)-4-methyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. Its cyclopropyl and ethoxycarbonyl groups contribute to its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H14N2O4S

Molecular Weight

306.34 g/mol

IUPAC Name

6-cyclopropyl-5-ethoxycarbonyl-4-methyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid

InChI

InChI=1S/C14H14N2O4S/c1-3-20-14(19)9-6(2)8-11(13(17)18)16-21-12(8)15-10(9)7-4-5-7/h7H,3-5H2,1-2H3,(H,17,18)

InChI Key

JOAKFMXHGXJHQR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2C(=C1C)C(=NS2)C(=O)O)C3CC3

Origin of Product

United States

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